molecular formula C22H17ClFN5O2 B2839566 GSK-3 inhibitor 1

GSK-3 inhibitor 1

Cat. No.: B2839566
M. Wt: 437.9 g/mol
InChI Key: CXXAOCQHGIGIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycogen synthase kinase 3 inhibitor 1 is a compound designed to inhibit the activity of glycogen synthase kinase 3, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase 3 plays a critical role in regulating glucose metabolism, cell proliferation, differentiation, and apoptosis. Inhibiting glycogen synthase kinase 3 has therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycogen synthase kinase 3 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of substrate competitive inhibitors, which are designed to interact with the substrate-binding site of glycogen synthase kinase 3 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of glycogen synthase kinase 3 inhibitor 1 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions: Glycogen synthase kinase 3 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions include modified glycogen synthase kinase 3 inhibitor 1 derivatives with enhanced potency and selectivity. These derivatives are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Glycogen synthase kinase 3 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the enzyme’s role in various biochemical pathways. In biology, it helps elucidate the mechanisms of cell signaling and regulation. In medicine, glycogen synthase kinase 3 inhibitor 1 is investigated for its potential to treat diseases such as cancer, Alzheimer’s disease, and diabetes by modulating glycogen synthase kinase 3 activity .

Mechanism of Action

Glycogen synthase kinase 3 inhibitor 1 exerts its effects by binding to the substrate-binding site of glycogen synthase kinase 3, thereby preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The molecular targets of glycogen synthase kinase 3 inhibitor 1 include key proteins such as β-catenin, tau, and insulin receptor substrates .

Comparison with Similar Compounds

Glycogen synthase kinase 3 inhibitor 1 is unique compared to other glycogen synthase kinase 3 inhibitors due to its high selectivity and potency. Similar compounds include tideglusib, elraglusib, and indirubin derivatives. These compounds also inhibit glycogen synthase kinase 3 but may differ in their binding sites, selectivity, and therapeutic applications .

References

Properties

IUPAC Name

3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXAOCQHGIGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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